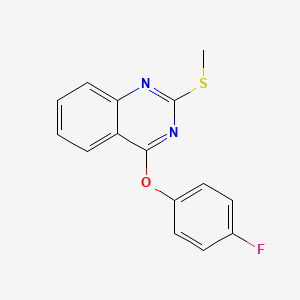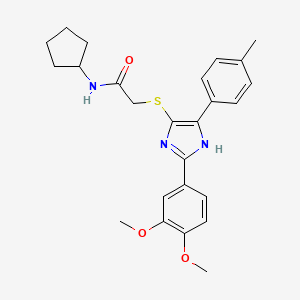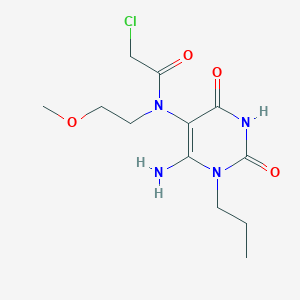![molecular formula C15H10Cl3N3 B2514252 7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine CAS No. 477861-88-4](/img/structure/B2514252.png)
7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine, also known as 7-chloro-N-(3,4-dichlorophenyl)-2-methylquinazolin-4-amine, is an organochlorine compound with a wide range of applications in the field of scientific research. It is a synthetic compound used for a variety of purposes, including as an intermediate in organic synthesis, as a reagent for the preparation of compounds, and as a ligand in coordination chemistry. This compound has a unique structure that makes it highly versatile and useful in a range of scientific research applications.
Scientific Research Applications
Biological Activities and Applications
Quinazoline derivatives, including structures similar to 7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine, have a wide array of biological activities that make them significant in medicinal chemistry. These compounds are part of an important class of fused heterocycles found in over 200 naturally occurring alkaloids. Due to the stability and versatility of the quinazolinone nucleus, researchers have been inspired to synthesize novel derivatives by introducing various bioactive moieties, aiming to create potential medicinal agents. Some synthesized quinazolinone compounds have shown promising antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Optoelectronic Applications
Research has also extended into the use of quinazoline derivatives for optoelectronic materials, demonstrating the compound's versatility beyond pharmaceuticals. Quinazolines have been identified as valuable components in the creation of novel optoelectronic materials due to their incorporation into π-extended conjugated systems. These materials have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing a broad spectrum of utility in technological advancements. Specifically, derivatives with polyhalogen substituents have been explored for their electroluminescent properties and their potential in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Research
In the domain of anticancer research, quinazoline derivatives have attracted attention due to their wide range of biological properties. These compounds have been extensively explored for their potential in cancer treatment, leveraging their ability to inhibit various cancer pathways including EGFR (Epidermal Growth Factor Receptor). Several patents and studies have highlighted the development of quinazoline derivatives as anticancer drugs, focusing on their capability to target not only EGFR but also other therapeutic protein targets, offering a promising field for the development of novel anticancer therapies (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
properties
IUPAC Name |
7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3/c16-10-2-3-11-14(6-10)20-8-21-15(11)19-7-9-1-4-12(17)13(18)5-9/h1-6,8H,7H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZSWRVOVGHGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=NC3=C2C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2514169.png)
![benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2514170.png)
![Methyl 3-[[6-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2514172.png)

![1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2514174.png)
![3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2514180.png)


![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)
![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)



![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2514192.png)